2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-
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Overview
Description
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- can be achieved through several methods. One common approach involves the chlorosulfonation of 2,4-quinazolinediamine to afford the 6-sulfonyl chloride, which is then treated with the appropriate amine to produce the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Scientific Research Applications
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- include other quinazoline derivatives such as:
2,4-Diaminoquinazoline: Known for its antimalarial and antibacterial activities.
4-Aryl-2-trichloromethylquinazoline: Investigated for its antiplasmodial activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
What sets 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51124-02-8 |
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Molecular Formula |
C16H17N5S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-21(2)10-3-5-11(6-4-10)22-12-7-8-14-13(9-12)15(17)20-16(18)19-14/h3-9H,1-2H3,(H4,17,18,19,20) |
InChI Key |
XBBZMWRNKBGJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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